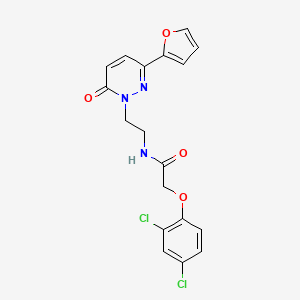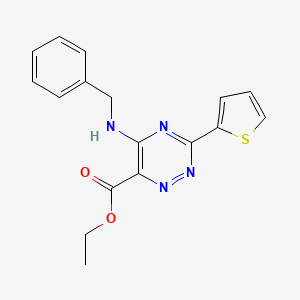![molecular formula C14H10ClN3O3S B2895690 N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-52-0](/img/structure/B2895690.png)
N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to several chemical classes, including pyrimidines, thiazoles, and carboxamides . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound would likely have a planar structure due to the aromatic pyrimidine and thiazole rings .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a carboxamide group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
- Anti-inflammatory and Analgesic Agents : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, has shown significant anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibition, demonstrating substantial selectivity and effectiveness in analgesic and anti-inflammatory tests compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Antimicrobial Derivatives : A study on N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate revealed that some of these synthesized compounds exhibited antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).
Synthesis of Heterocyclic Compounds
- Synthesis of Novel Compounds : Research focusing on the synthesis of condensed heterocyclic compounds, such as thiazolo[3,2‐a]pyrimidines, demonstrated the potential of these compounds in anti-inflammatory applications. The study synthesized and characterized thirty-six new 2‐benzylidene‐7‐methyl‐3‐oxo‐5‐phenyl‐2,3‐dihydro‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylic acid methyl esters, with some showing promising anti-inflammatory activity (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Molecular Derivatives and Reactions
- Chemical Synthesis and Reactivity : Further studies have explored the synthesis and chemical reactivity of thiazolo[3,2-a]pyrimidines, revealing diverse pathways to generate novel derivatives with potential biological activities. These studies encompass the development of various chemical procedures to create new compounds that could serve as leads for drug discovery and development (Volovenko, Dubnina, & Chernega, 2004).
Future Directions
The future research directions for this compound could involve further exploration of its potential pharmacological effects, particularly its neuroprotective and anti-inflammatory properties . Additionally, further studies could be conducted to optimize its synthesis and understand its mechanism of action.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJMHBYGYBQXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)


![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)


![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)

